molecular formula C39H38N4O14 B222152 (R)-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine CAS No. 161417-20-5

(R)-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine

Cat. No.: B222152
CAS No.: 161417-20-5
M. Wt: 192.26 g/mol
InChI Key: YRVIKLBSVVNSHF-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine is a chiral compound with a pyridine ring substituted with a methyl group and a pyrrolidinylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine typically involves the following steps:

    Formation of the Pyrrolidinylmethoxy Intermediate: This step involves the reaction of pyrrolidine with a suitable methoxy precursor under controlled conditions to form the pyrrolidinylmethoxy intermediate.

    Substitution Reaction: The intermediate is then reacted with 2-methylpyridine under specific conditions to achieve the desired substitution at the 3-position of the pyridine ring.

Industrial Production Methods

Industrial production methods for ®-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine compounds with various functional groups.

Scientific Research Applications

Cognitive Enhancement

One of the primary applications of (R)-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine is its role in cognitive enhancement. Research indicates that this compound acts as an agonist for the α4β2 subtype of nAChRs, which are critical for cognitive functions such as learning and memory. In vitro studies have shown that it selectively interacts with these receptors, leading to improved cognitive performance in various animal models. This has implications for developing treatments for cognitive impairments associated with conditions like Alzheimer's disease and attention deficit hyperactivity disorder (ADHD) .

Therapeutic Potential

The therapeutic potential of this compound extends beyond cognitive enhancement. Its selective modulation of nAChRs suggests possible applications in treating neurodegenerative diseases and psychiatric disorders. For instance, studies have indicated that compounds targeting nAChRs can alleviate symptoms in models of schizophrenia and depression. The unique pharmacological profile of this compound makes it a candidate for further investigation in clinical settings .

Case Studies and Research Findings

Several case studies have explored the effects of this compound on cognitive performance:

  • Case Study 1: Cognitive Performance in Rodent Models
    • Researchers administered varying doses of this compound to rodent models and assessed their performance in memory tasks.
    • Results indicated a dose-dependent improvement in memory retention and learning abilities compared to control groups.
  • Case Study 2: Neuroprotective Effects
    • A study investigated the neuroprotective effects of this compound in models of neurodegeneration.
    • Findings suggested that the compound not only enhanced cognitive function but also reduced neuronal loss associated with neurodegenerative processes.

These case studies underscore the compound's potential as both a cognitive enhancer and a neuroprotective agent, warranting further exploration in clinical trials .

Mechanism of Action

The mechanism of action of ®-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine: The racemic mixture of the compound.

    3-(2-Pyrrolidinylmethoxy)pyridine: Lacks the methyl group at the 2-position.

    2-Methyl-3-methoxypyridine: Lacks the pyrrolidinyl group.

Uniqueness

®-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine is unique due to its chiral nature and the presence of both a methyl group and a pyrrolidinylmethoxy group on the pyridine ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

(R)-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine, commonly referred to as ABT-089, is a compound that has garnered significant attention in neuropharmacology due to its selective modulation of neuronal nicotinic acetylcholine receptors (nAChRs). This article explores its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

ABT-089 is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₆N₂O
  • Key Functional Groups : Pyridine ring, methyl group, and pyrrolidinylmethoxy group.

The unique structure of ABT-089 allows it to selectively interact with nAChR subtypes, particularly the α4β2 subtype, which plays a crucial role in cognitive functions such as learning and memory.

ABT-089 functions primarily as an agonist at the α4β2 nAChR subtype. Its mechanism involves:

  • Agonistic Activity : Binding to the α4β2 receptor enhances cholinergic signaling pathways, which are essential for cognitive processes.
  • Selectivity : It exhibits minimal affinity for other receptor subtypes like α7 and α1β1γ, which reduces the likelihood of side effects associated with broader receptor activation .

Cognitive Enhancement

ABT-089 has been shown to improve cognitive function in various animal models. Studies indicate that it can facilitate learning and memory processes, making it a candidate for treating cognitive impairments associated with conditions such as Alzheimer's disease. Specific findings include:

  • In Vivo Studies : Animal studies have demonstrated that administration of ABT-089 leads to significant improvements in memory tasks compared to control groups .

Neuroprotective Properties

Research suggests that ABT-089 may possess neuroprotective properties. By selectively activating nAChRs, it may help protect neurons from degenerative processes associated with neurodegenerative diseases .

Pharmacological Profile

The pharmacological profile of ABT-089 includes:

Parameter Value
Ki (binding affinity) 16 nM (α4β2 subtype)
Agonist/Antagonist Profile Agonist and partial agonist
Therapeutic Potential Alzheimer's disease, cognitive decline

Case Studies and Research Findings

  • Cognitive Improvement in Rodent Models :
    • A study demonstrated that rats treated with ABT-089 showed enhanced performance in maze tasks compared to untreated controls, indicating its potential as a cognitive enhancer .
  • Neuroprotection Against Excitotoxicity :
    • Research indicated that ABT-089 could mitigate neuronal damage induced by excitotoxic agents in vitro, suggesting a protective role against neurodegeneration .
  • Clinical Implications :
    • Clinical trials are ongoing to assess the efficacy of ABT-089 in human subjects with cognitive deficits. Preliminary results suggest promising outcomes in improving cognitive function without significant adverse effects .

Properties

IUPAC Name

2-methyl-3-[[(2R)-pyrrolidin-2-yl]methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10/h3,5-6,10,13H,2,4,7-8H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVIKLBSVVNSHF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OCC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)OC[C@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161417-20-5
Record name 2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161417205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.